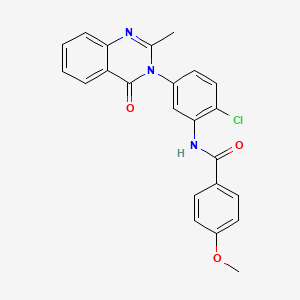
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methoxybenzamide is C22H18ClN3O3S. The structure of this compound is likely determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .Physical And Chemical Properties Analysis
The molecular weight of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methoxybenzamide is 439.91. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results .Applications De Recherche Scientifique
Synthesis Methods
Researchers have developed innovative synthetic methods to create quinazolinone derivatives, which include N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methoxybenzamide. A notable method involves palladium-catalyzed domino reactions of o-aminobenzamides with benzyl alcohols, providing an efficient pathway for synthesizing 4-phenylquinazolinones (Hikawa, H., Ino, Y., Suzuki, H., & Yokoyama, Y., 2012). Another approach utilizes Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, showcasing a mild and versatile method for the selective formation of valuable products (Rakshit, S., Grohmann, C., Besset, T., & Glorius, F., 2011).
Antimicrobial Activity
Quinazolinone derivatives, including N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methoxybenzamide, have been investigated for their antimicrobial properties. Novel quinazolinone compounds were synthesized and tested for their antimicrobial activity, showing promising results against various bacterial and fungal strains (Habib, O. M., Hassan, H. M., & El‐Mekabaty, A., 2013). Another study focused on the synthesis and characterization of quinazoline derivatives, aiming to explore their potential as diuretic and antihypertensive agents, also noted for their antimicrobial efficacy (Rahman, M., Rathore, A., Siddiqui, A., Parveen, G., & Yar, M. S., 2014).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methoxybenzamide and its derivatives have been explored to identify potential applications in various fields. Studies include the development of efficient synthetic routes and the evaluation of the compounds' biological activities. For instance, the electrochemical generation of 4-amino-2-aryl-2-oxazolines from chloralbenzamides has been demonstrated, offering a convenient method for producing related compounds with potential application in medicinal chemistry (Guirado, A., Andreu, R., Gálvez, J., & Jones, P., 2002).
Propriétés
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-14-25-20-6-4-3-5-18(20)23(29)27(14)16-9-12-19(24)21(13-16)26-22(28)15-7-10-17(30-2)11-8-15/h3-13H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZCSONKESFRCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

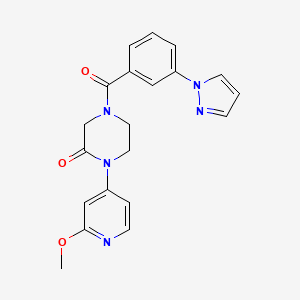
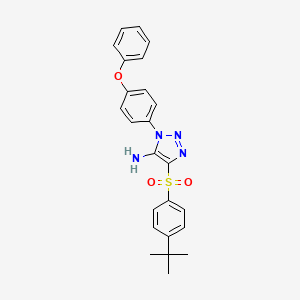
![4-chloro-N-[(Z)-[2,2,2-trifluoro-1-[2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]ethylidene]amino]aniline](/img/structure/B2533523.png)
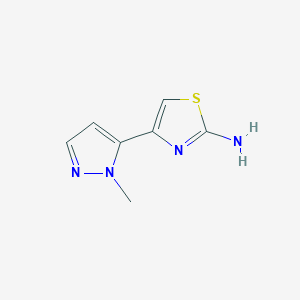
![3-[(3-Fluorophenyl)methyl]piperidin-2-one](/img/structure/B2533525.png)
![7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine](/img/structure/B2533528.png)


![N-(3-chloro-4-fluorobenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2533532.png)
![2-[(4-Bromophenyl)amino]ethan-1-ol](/img/structure/B2533536.png)
![4-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile](/img/structure/B2533537.png)
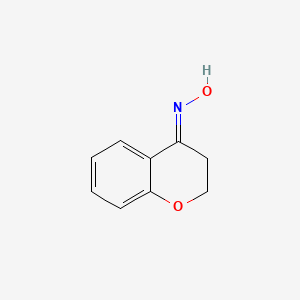
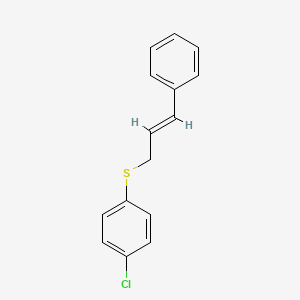
![3-[(4-Methylbenzyl)thio]-6-pyridin-4-ylpyridazine](/img/structure/B2533541.png)